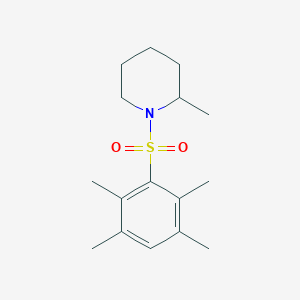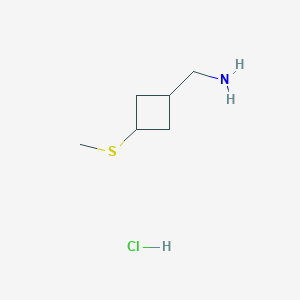![molecular formula C24H22N4O3S B2570711 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 953962-13-5](/img/structure/B2570711.png)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic molecule, combining elements of quinoline, thiazole, and pyridazine structures. This combination results in a complex framework potentially useful in various scientific domains, including medicinal chemistry and material sciences.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step synthesis, starting with the formation of the thiazolo[4,5-d]pyridazinone core.
Reaction conditions often include the use of specific catalysts and solvents like dichloromethane, ethanol, or dimethyl sulfoxide, under controlled temperatures and pH levels to ensure proper formation and yield of the compound.
Industrial Production Methods
While detailed industrial production methods for this exact compound are not widely documented, similar compounds often utilize batch processing in chemical reactors. These reactors allow for precise control over temperature, pressure, and mixing, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl and quinoline moieties.
Reduction: : Potential reduction sites include the carbonyl groups in the thiazole and pyridazinone rings.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially on the quinoline ring and methoxyphenyl group.
Common Reagents and Conditions
Reagents like potassium permanganate (KMnO₄) for oxidation, and lithium aluminium hydride (LiAlH₄) for reduction, are commonly used. Solvents like acetonitrile or tetrahydrofuran provide optimal environments for these reactions.
Major Products
Oxidation may yield quinolone derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in various substituted derivatives, depending on the reactants used.
科学研究应用
Chemistry
The compound is studied for its potential as a building block in synthesizing more complex molecules due to its multifaceted structure.
Biology
Potential biological activities such as antimicrobial, anticancer, and enzyme inhibition are explored, leveraging the compound’s unique structural features.
Medicine
Investigated for its potential therapeutic properties, possibly acting as a drug candidate for diseases that require multi-target approaches.
Industry
Possible applications include material sciences for developing novel materials with specific electronic, optical, or mechanical properties.
作用机制
Molecular Targets and Pathways
While specific molecular targets are under investigation, similar compounds interact with enzymes or receptors by binding to active sites, thereby inhibiting or modulating biological pathways.
相似化合物的比较
Uniqueness
The combination of quinoline, thiazole, and pyridazine sets this compound apart, providing a versatile scaffold with potential for diverse modifications.
Similar Compounds
Compounds such as thiazolopyridazines and quinolinones share structural elements but differ in functionality and applications. The unique methoxyphenyl substitution further differentiates this molecule from its analogs.
属性
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(3-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-15-25-22-23(32-15)21(17-8-5-10-18(13-17)31-2)26-28(24(22)30)14-20(29)27-12-6-9-16-7-3-4-11-19(16)27/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJXLMVFMVYPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2570629.png)
![2-bromo-5-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2570630.png)

![N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2570633.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2570634.png)

![3-tert-butyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea](/img/structure/B2570641.png)
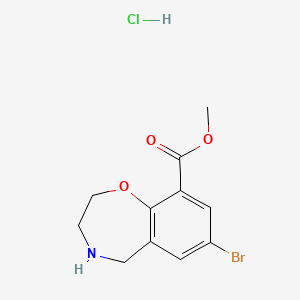
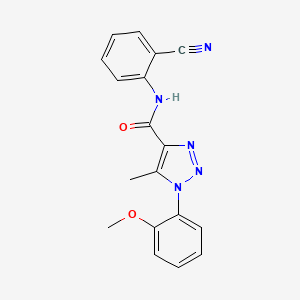
![N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2570644.png)
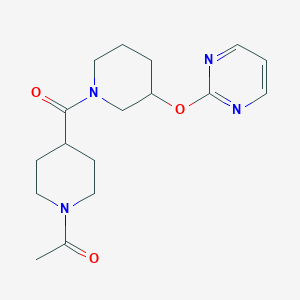
![spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2570649.png)
